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molecular formula C7H14F2O2 B8288005 1,7-Heptanediol, 4,4-difluoro-

1,7-Heptanediol, 4,4-difluoro-

Cat. No. B8288005
M. Wt: 168.18 g/mol
InChI Key: IBDFWEUPBOVOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06667320B2

Procedure details

To a solution of 4,4-difluoro-heptanedioic acid diethyl ester (1.3 g, 5.65 mmol) in diethyl ether (35 ml) at 0° C. under N2 was slowly added solid LAH (638 mg, 11.80 mmol). The resulting mixture was allowed to stir for 30 mins at room temperature and then heated to reflux for two hours. Upon cooling, water (0.5 ml) was added, followed by 15% NaOH (0.5 ml) and water (1.5 ml). The resulting mixture was stirred for another two hours at room temperature and then diluted with ethyl acetate (500 ml). The organic solution was dried over Na2SO4 without aqueous work-up. Evaporation of the solvent gave the title compound (646 g, 68%) as pure colorless oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
638 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven
Yield
68%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][C:7]([F:16])([F:15])[CH2:8][CH2:9][C:10](OCC)=[O:11])C.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C(OCC)C.C(OCC)(=O)C>[F:15][C:7]([F:16])([CH2:8][CH2:9][CH2:10][OH:11])[CH2:6][CH2:5][CH2:4][OH:3] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC(CCC(CCC(=O)OCC)(F)F)=O
Step Two
Name
Quantity
638 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 mins at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for another two hours at room temperature
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4 without aqueous work-up
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(CCCO)(CCCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 646 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67983.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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